molecular formula C21H24N2O B14984026 N-[1H-indol-3-yl(4-methylphenyl)methyl]-N,2-dimethylpropanamide

N-[1H-indol-3-yl(4-methylphenyl)methyl]-N,2-dimethylpropanamide

Cat. No.: B14984026
M. Wt: 320.4 g/mol
InChI Key: FLBQMTQVBLHZPH-UHFFFAOYSA-N
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Description

N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3) to form the desired amide linkage . The reaction is carried out at elevated temperatures, usually around 60°C, and requires careful monitoring to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to various receptors and enzymes, modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide

Uniqueness

N-[(1H-INDOL-3-YL)(4-METHYLPHENYL)METHYL]-N,2-DIMETHYLPROPANAMIDE stands out due to its unique combination of the indole and 4-methylphenyl moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methylphenyl)methyl]-N,2-dimethylpropanamide

InChI

InChI=1S/C21H24N2O/c1-14(2)21(24)23(4)20(16-11-9-15(3)10-12-16)18-13-22-19-8-6-5-7-17(18)19/h5-14,20,22H,1-4H3

InChI Key

FLBQMTQVBLHZPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C)C(=O)C(C)C

Origin of Product

United States

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